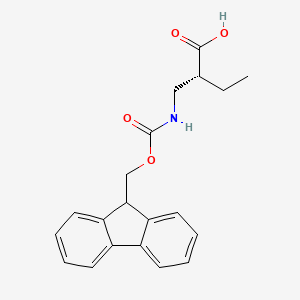

(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid

Descripción

Historical Development and Chemical Significance

The historical trajectory leading to the development of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid began with the pioneering work of Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge during the late 1970s. These researchers developed the fluorenylmethyloxycarbonyl protecting group chemistry that would eventually enable the synthesis of complex amino acid derivatives like the compound under examination. The significance of this development cannot be overstated, as it represented a major breakthrough in addressing the century-old challenge of peptide bond formation while maintaining protection of reactive amino groups. Prior to the introduction of fluorenylmethyloxycarbonyl chemistry, peptide synthesis faced significant limitations due to the lack of suitable base-labile protecting groups that could be removed under mild conditions without affecting other sensitive functional groups.

The specific development of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid emerged from the recognition that non-natural amino acids with unique structural features could expand the repertoire of peptide synthesis beyond the twenty standard proteinogenic amino acids. This compound represents a sophisticated example of how the fluorenylmethyloxycarbonyl protecting group can be applied to amino acids with modified backbone structures, specifically those containing an additional methylene group in the side chain. The chemical significance of this compound lies in its ability to introduce structural diversity into peptide sequences while maintaining compatibility with standard fluorenylmethyloxycarbonyl solid-phase peptide synthesis protocols. Research has demonstrated that such non-natural amino acids can confer unique properties to peptides, including enhanced stability, altered biological activity, and improved pharmacological profiles.

The introduction of this compound into the arsenal of available protected amino acids has facilitated research into peptide-based therapeutics and diagnostic agents. The (R)-configuration of the compound ensures compatibility with natural peptide structures while the aminomethyl side chain provides opportunities for additional functionalization or cross-linking reactions. This development reflects the broader trend in peptide chemistry toward the incorporation of non-natural amino acids that can provide enhanced functionality, improved stability, or novel biological properties. The successful synthesis and application of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid demonstrates the maturity of fluorenylmethyloxycarbonyl chemistry and its adaptability to diverse amino acid structures.

Nomenclature, Structure, and Classification

The systematic nomenclature of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The compound is more precisely designated as (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid, reflecting its stereochemical configuration and the specific positioning of functional groups. Alternative nomenclature includes the abbreviated form "Fmoc-R-AMBA-OH," where AMBA represents aminomethyl butyric acid, though the full systematic name provides the most accurate structural description. The Chemical Abstracts Service registry number for this compound facilitates its identification in chemical databases and literature searches.

The molecular structure of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid can be characterized by its molecular formula C₂₀H₂₁NO₄ and molecular weight of 339.4 g/mol. The compound features the characteristic fluorenylmethyloxycarbonyl protecting group attached to the amino functionality of a modified butyric acid backbone. The structural framework consists of a four-carbon chain with a carboxyl group at the terminal position and an aminomethyl substituent at the second carbon. The (R)-stereochemical designation indicates the specific spatial arrangement of substituents around the chiral center, ensuring compatibility with natural amino acid configurations in peptide sequences.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₀H₂₁NO₄ | Defines atomic composition |

| Molecular Weight | 339.4 g/mol | Critical for synthetic calculations |

| Stereochemistry | (R)-configuration | Ensures biological compatibility |

| Protecting Group | Fluorenylmethyloxycarbonyl | Provides base-labile protection |

| Side Chain | Aminomethyl | Offers functionalization potential |

The classification of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid places it within the category of protected non-natural amino acids specifically designed for peptide synthesis applications. This compound belongs to the broader family of fluorenylmethyloxycarbonyl-protected amino acid derivatives that have become standard reagents in solid-phase peptide synthesis. The aminomethyl side chain classifies it as a derivative of gamma-aminobutyric acid with an extended backbone structure. From a synthetic chemistry perspective, the compound serves as both a building block for peptide assembly and a potential precursor for further chemical modifications.

The three-dimensional structure of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid reveals important conformational features that influence its behavior in peptide synthesis. The fluorenyl moiety provides substantial steric bulk that can influence peptide folding and assembly processes. The extended side chain containing the protected amino group offers opportunities for cross-linking reactions or attachment of additional functional groups. Computational modeling studies have shown that the compound adopts preferred conformations that minimize steric clashes while maintaining the accessibility of reactive sites. These structural characteristics make it particularly valuable for the synthesis of peptides with enhanced conformational stability or specific biological activities.

Position within Non-Standard Amino Acid Chemistry

The development and application of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid exemplifies the significant expansion of amino acid chemistry beyond the twenty standard proteinogenic amino acids. Non-standard amino acids, also referred to as non-natural or unnatural amino acids, represent a rapidly growing class of compounds that extend the chemical and biological diversity available for peptide and protein engineering. This particular compound occupies a unique position within this expanding field due to its combination of structural novelty and synthetic accessibility. The incorporation of non-standard amino acids like (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid into peptide sequences has enabled researchers to explore new avenues in drug discovery, biotechnology, and materials science.

The strategic importance of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid within non-standard amino acid chemistry stems from its ability to introduce additional amino functionality into peptide sequences. Unlike the standard amino acids, which contain only a single amino group at the alpha position, this compound provides an additional amino group through its aminomethyl side chain. This feature opens possibilities for creating branched peptide structures, cross-linked peptides, or peptides with enhanced binding capabilities. Research has demonstrated that such modifications can significantly alter the biological activity, stability, and pharmacological properties of peptides.

| Amino Acid Category | Number of Available Derivatives | Primary Applications | Synthetic Complexity |

|---|---|---|---|

| Standard Proteinogenic | 20 | Natural peptide synthesis | Low |

| Modified Standard | >100 | Enhanced stability/activity | Medium |

| Non-Standard Aliphatic | >50 | Structural modification | Medium-High |

| Non-Standard Aromatic | >75 | Optical/electronic properties | High |

| Aminomethyl Derivatives | >25 | Cross-linking/branching | Medium-High |

The classification of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid within the aminomethyl derivative category reflects its potential for creating complex peptide architectures. This class of compounds has gained particular attention in the development of peptide-based therapeutics where enhanced stability and prolonged biological activity are desired. The aminomethyl side chain can participate in additional hydrogen bonding interactions, potentially stabilizing specific peptide conformations or enhancing binding to target proteins. Furthermore, the availability of the protected amino group allows for post-synthesis modifications that can introduce fluorescent labels, cross-linking agents, or other functional moieties.

The synthetic accessibility of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid has contributed to its adoption in peptide synthesis laboratories worldwide. Unlike some non-standard amino acids that require complex multi-step syntheses, this compound can be prepared using established fluorenylmethyloxycarbonyl protection protocols. The compatibility of the compound with standard solid-phase peptide synthesis conditions makes it an attractive choice for researchers seeking to incorporate non-standard amino acids into their peptide sequences. This accessibility has facilitated its use in both academic research and industrial applications, contributing to its growing importance in the field of peptide chemistry.

Evolution of Fluorenylmethyloxycarbonyl Protection Strategies in Peptide Science

The evolution of fluorenylmethyloxycarbonyl protection strategies represents one of the most significant advances in modern peptide synthesis methodology. The journey began with the seminal work of Louis Carpino and Grace Han in 1970, who introduced the fluorenylmethyloxycarbonyl group as a base-labile protecting group for amino functions. Their motivation stemmed from the recognition that existing protecting group chemistry lacked suitable candidates that could be removed under basic conditions with the same reliability and selectivity that acid-labile protecting groups offered under acidic conditions. The initial development of fluorenylmethyloxycarbonyl chemistry focused on solution-phase applications, but it was the subsequent adaptation to solid-phase peptide synthesis that truly revolutionized the field.

The adaptation of fluorenylmethyloxycarbonyl chemistry to solid-phase peptide synthesis by Atherton and Sheppard in the late 1970s marked a watershed moment in peptide chemistry. Their work demonstrated that the fluorenylmethyloxycarbonyl group could be effectively employed as a temporary protecting group for the N-terminus in solid-phase synthesis protocols. The key advantage of this approach was that the dibenzofulvene byproduct formed during deprotection could be easily washed away from the solid support, eliminating the separation challenges that had limited the use of fluorenylmethyloxycarbonyl chemistry in solution-phase synthesis. This breakthrough enabled the development of automated peptide synthesizers and dramatically increased the efficiency and reliability of peptide synthesis.

The evolution of fluorenylmethyloxycarbonyl protection strategies has been characterized by continuous refinement and optimization of reaction conditions, reagents, and procedures. Early fluorenylmethyloxycarbonyl chemistry relied primarily on fluorenylmethyloxycarbonyl chloride for introducing the protecting group, but subsequent developments introduced alternative reagents such as fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, which offered improved stability and reduced side reactions. The development of specialized reagents for specific applications, including the synthesis of compounds like (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid, has further expanded the scope and utility of fluorenylmethyloxycarbonyl chemistry.

| Development Period | Key Innovation | Impact on Field | Compound Compatibility |

|---|---|---|---|

| 1970-1975 | Initial fluorenylmethyloxycarbonyl development | Established base-labile protection | Limited |

| 1975-1985 | Solid-phase adaptation | Enabled automation | Standard amino acids |

| 1985-1995 | Reagent optimization | Improved efficiency | Extended amino acids |

| 1995-2005 | Non-standard amino acid integration | Expanded chemical space | Non-natural derivatives |

| 2005-Present | Advanced applications | Specialized synthesis | Complex structures |

The contemporary landscape of fluorenylmethyloxycarbonyl protection strategies encompasses a sophisticated array of methodologies tailored to specific synthetic challenges. The synthesis of non-standard amino acids like (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid has benefited from these advances, particularly in the development of selective protection strategies that can accommodate multiple amino groups within a single molecule. Advanced fluorenylmethyloxycarbonyl derivatives have been developed to address specific synthetic challenges, including the protection of amino groups in the presence of other sensitive functional groups. The evolution has also encompassed the development of traceless linker technologies and specialized cleavage conditions that enable the synthesis of increasingly complex peptide structures.

The future trajectory of fluorenylmethyloxycarbonyl protection strategies continues to evolve in response to emerging challenges in peptide science. Current research focuses on developing environmentally sustainable fluorenylmethyloxycarbonyl chemistry protocols, improving the efficiency of protecting group removal, and expanding the scope of compatible amino acid derivatives. The synthesis and application of compounds like (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid represent the cutting edge of this evolution, demonstrating how fluorenylmethyloxycarbonyl chemistry continues to enable new possibilities in peptide synthesis and drug discovery. These developments underscore the enduring importance of fluorenylmethyloxycarbonyl chemistry as a foundational technology in modern peptide science.

Propiedades

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPTCRXHVBHOO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Fmoc-R-AMBA-OH, also known as ®-N-(9-FLUORENYLMETHYLOXYCARBONYL)-2-AMINOMETHYL BUTYRIC ACID, is primarily used in the field of peptide synthesis. The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process.

Mode of Action

The Fmoc group acts as a protecting group for amines during peptide synthesis. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed rapidly by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides. It allows for the efficient synthesis of peptides, including ones of significant size and complexity. The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions.

Pharmacokinetics

The removal of the fmoc group using h2/pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles.

Result of Action

The result of the action of Fmoc-R-AMBA-OH is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product.

Action Environment

The action of Fmoc-R-AMBA-OH is influenced by the chemical environment. For instance, the removal of the Fmoc group is facilitated by a base, typically piperidine. The reaction conditions, such as temperature and pH, can also impact the efficiency of the Fmoc group’s protection and deprotection.

Análisis Bioquímico

Biochemical Properties

Fmoc-R-AMBA-OH is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC.

Molecular Mechanism

The molecular mechanism of Fmoc-R-AMBA-OH involves the protection and deprotection of amines. The Fmoc group can be introduced by reacting the amine with Fmoc-Cl. The Fmoc group is then rapidly removed by base. This process is crucial in the chemical synthesis of peptides.

Actividad Biológica

(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid, commonly referred to as Fmoc-2-aminomethyl butyric acid, is a compound that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The Fmoc group is a stable and versatile protecting group for amines in organic synthesis. It is particularly advantageous in solid-phase peptide synthesis (SPPS) due to its base-lability and compatibility with various reagents. Upon deprotection, it releases dibenzofulvene, which can be monitored spectrophotometrically . The structure of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid can be represented as follows:

The biological activity of Fmoc-2-aminomethyl butyric acid can be attributed to its interactions with various biological targets:

- Cell Penetration : The Fmoc group enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes. This property is crucial for its potential use in drug delivery systems .

- Peptide Synthesis : As a building block in peptide synthesis, it allows for the incorporation of specific amino acids into peptides that can modulate biological pathways. The ability to protect the amino group while allowing for selective reactions makes it ideal for synthesizing complex peptides .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of Fmoc-2-aminomethyl butyric acid and its derivatives:

- Antitumor Activity : Research indicates that peptides synthesized using this compound show enhanced cytotoxicity against various cancer cell lines. For instance, glycosylated derivatives demonstrated significant inhibition of tumor growth in murine models .

- Modulation of Integrin Binding : Glycosylated Fmoc derivatives were shown to affect integrin binding to collagen, potentially influencing cell adhesion and migration—key processes in cancer metastasis .

- Neuroprotective Effects : Some studies suggest that compounds derived from Fmoc-2-aminomethyl butyric acid exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a peptide synthesized using Fmoc-2-aminomethyl butyric acid on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxic activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotection

In a neuroprotective study involving SH-SY5Y neuroblastoma cells, treatment with an Fmoc-modified peptide resulted in a 30% increase in cell survival under oxidative stress conditions compared to untreated controls. This suggests potential applications in neurodegenerative disease therapies.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₄O₄ |

| Molecular Weight | 305.35 g/mol |

| LogP (Partition Coefficient) | 3.45 |

| Solubility | Soluble in DMF and DMSO |

| Biological Activity | Observations |

|---|---|

| Antitumor Activity | IC50 < 10 µM against breast cancer cells |

| Neuroprotective Activity | 30% increase in cell survival under oxidative stress |

Aplicaciones Científicas De Investigación

Key Properties

- Chemical Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- Structure : The compound features a fluorenylmethoxycarbonyl group that provides unique chemical properties beneficial for peptide synthesis.

Peptide Synthesis

Fmoc-2-amino-3-methyl-3-phenyl-butyric acid plays a crucial role in the synthesis of bioactive peptides. It serves as a protective group that allows for the selective modification of amino acids without interfering with other functional groups .

Table 1: Role of Fmoc Group in Peptide Synthesis

| Property | Description |

|---|---|

| Stability | Stable towards acids; hydrolysis resistant |

| Removal Conditions | Easily removed with weak bases (e.g., piperidine) |

| Compatibility | Compatible with various reagents used in SPPS |

Drug Development

The unique structure of Fmoc-2-amino-3-methyl-3-phenyl-butyric acid aids in designing bioactive peptides that are essential for developing new therapeutic agents. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and HepG2 .

Case Study: Cytotoxic Effects

A series of Fmoc-based dipeptides were synthesized and evaluated for their cytotoxic effects. Among these, compound 10c displayed a threefold increase in potency compared to doxorubicin against the Ca9-22 cell line, suggesting its potential as a lead compound for therapeutic development .

Biotechnology

In biotechnology, this compound is utilized in producing peptide-based vaccines. The Fmoc group enhances immune responses by providing stable delivery systems for antigens .

Neuroscience Research

Derivatives of Fmoc-2-amino-3-methyl-3-phenyl-butyric acid are being explored for their potential to modulate neuropeptide activity, which could provide insights into neurological disorders .

Analytical Chemistry

In analytical chemistry, Fmoc derivatives are employed in chromatographic techniques for separating and identifying complex mixtures. Their fluorescent properties allow for enhanced detection methods using UV spectroscopy .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural and functional attributes of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid and related compounds:

Key Comparative Insights

Protection Strategies

- The target compound uses Fmoc alone, making it compatible with base-sensitive synthesis workflows. In contrast, N²-Boc-N⁵-Fmoc ornithine derivatives () employ dual protection (Boc and Fmoc), enabling sequential acid/base deprotection for complex peptide architectures .

- Fmoc-L-Dab(Alloc)-OH () combines Fmoc with the allyloxycarbonyl (Alloc) group, which is removable via palladium-catalyzed reactions, offering orthogonal protection for side-chain functionalization .

Steric and Solubility Effects

- FMOC-D-ABU-OH () highlights the importance of stereochemistry: its D-configuration is critical for mimicking natural D-amino acids in antimicrobial peptides or enzyme-resistant constructs .

Métodos De Preparación

Gabriel Synthesis via Phthalimide Intermediate

Alternative approaches involve alkylation of diethyl acetamidomalonate with 1-iodo-3-methylbutane, followed by hydrolysis and decarboxylation. This method, adapted from step 1.3–1.4 of CN109824547A, produced N-acetyl-2-aminomethyl butyric acid with 86% yield after alkaline hydrolysis (1 N NaOH, 95°C, 18 hours). Subsequent deacetylation via acidic or enzymatic cleavage generates the free amine.

Enantiomeric Resolution of 2-Aminomethyl Butyric Acid

Achieving the (R)-configuration necessitates enantioselective methods. The search results highlight enzymatic resolution as the most effective strategy:

Enzymatic Resolution Using Acylases

In CN109824547A, L-acylase selectively hydrolyzed the (S)-enantiomer of N-acetyl-2-aminomethyl butyric acid, leaving the (R)-enantiomer intact (38°C, 24 hours, pH 8.0). This process achieved 99% enantiomeric excess (ee) but required optimization of enzyme loading (30 mg/mmol substrate) and reaction monitoring via chiral HPLC. For the target compound, substituting D-acylase or engineering reaction conditions to favor (R)-retention could invert the selectivity.

Chiral Auxiliary-Mediated Synthesis

Fmoc Protection of the (R)-2-Aminomethyl Butyric Acid

The final step involves installing the Fmoc group onto the resolved (R)-amine. Protocol 1.6 of CN109824547A provides a validated template:

Reaction Conditions and Optimization

A mixture of (R)-2-aminomethyl butyric acid (0.135 mol), Fmoc-OSu (0.135 mol), sodium bicarbonate (0.27 mol), acetone (300 mL), and water (300 mL) was stirred at room temperature for 12 hours. The reaction achieved 88% yield with 98.1% purity, as confirmed by HPLC. Key parameters include:

-

Solvent System : Aqueous acetone (1:1 v/v) balances reagent solubility and reaction kinetics.

-

Base Selection : Sodium bicarbonate minimizes racemization compared to stronger bases like DIEA.

-

Stoichiometry : A 1:1 ratio of amine to Fmoc-OSu ensures complete protection without side reactions.

Purification and Characterization

Post-reaction, the product was isolated via acid-base extraction (ethyl acetate/water) and crystallized with petroleum ether. Analytical data from analogous syntheses confirm that Fmoc-protected compounds exhibit:

-

HPLC Retention : 5.2–5.8 minutes on a C18 column (gradient: 3–97% acetonitrile in 5 minutes).

-

Mass Spec : [M+H]+ at m/z 396.2 (calculated for C21H21NO4).

Comparative Analysis of Synthetic Routes

The table below contrasts critical metrics for the dominant methods:

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-N-Fmoc-2-aminomethyl butyric acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .

- Decontamination : Immediately remove contaminated clothing and wash skin with soap and water. For eye exposure, rinse with water for 15 minutes .

- Storage : Store in a cool, dry place away from incompatible materials (strong acids/bases, oxidizing agents) .

- Rationale : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes) but lacks full toxicological characterization, necessitating stringent precautions .

Q. How is (R)-N-Fmoc-2-aminomethyl butyric acid typically incorporated into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Conditions : Use 10 equiv. of the Fmoc-amino acid, 10 equiv. COMU® coupling reagent, and 20 equiv. DIPEA in DMF under nitrogen agitation for 30 minutes .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF for 20 minutes .

- Resin Compatibility : Compatible with 2-chlorotrityl chloride resin for C-terminal anchoring .

- Key Considerations : Monitor coupling efficiency via Kaiser test or HPLC to prevent incomplete reactions.

Q. What analytical techniques are recommended for characterizing this compound post-synthesis?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC using a C18 column with acetonitrile/water gradients (e.g., 10–90% acetonitrile over 20 minutes) .

- Structural Confirmation : H/C NMR in deuterated DMSO or CDCl₃ to verify stereochemistry and Fmoc-group integrity .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~383.4 Da) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when integrating this compound into sterically hindered peptide sequences?

- Methodological Answer :

- Reagent Selection : Replace COMU® with HATU or PyBOP for improved activation in challenging environments .

- Extended Coupling Time : Increase reaction time to 2–4 hours or use double coupling (2×10 equiv. amino acid) .

- Temperature Modulation : Perform reactions at 40°C to enhance solubility and reactivity .

Q. How should researchers address discrepancies between reported stability data and experimental observations?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varied pH (3–10), temperature (4–40°C), and humidity (20–80% RH) to identify degradation pathways .

- Hazardous Byproducts : Monitor for fluorenylmethyl alcohol (Fmoc-OH) or CO₂ release during decomposition using FTIR or gas chromatography .

- Case Study : Despite claims of stability under "normal conditions," trace acidic impurities in DMF can accelerate Fmoc cleavage, necessitating rigorous solvent quality checks .

Q. What strategies mitigate racemization during SPPS when using this compound?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize base-induced racemization .

- Racemization-Suppressing Additives : Include 1-hydroxybenzotriazole (HOBt) or Oxyma Pure in coupling mixtures .

- Chiral HPLC Validation : Use a Chirobiotic T column to detect <1% enantiomeric impurities .

Critical Research Gaps

- Ecotoxicity Data : No persistence, bioaccumulation, or soil mobility data are available, requiring ISO 10707 testing for environmental risk assessments .

- Chronic Toxicity : Lack of long-term exposure studies necessitates in vitro cytotoxicity assays (e.g., HepG2 cell lines) prior to in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.